2-[4-(1H-imidazol-1-ylmethyl)phenyl]benzoic acid

angiotensin receptor pharmacology structure-activity relationship drug impurity profiling

2-[4-(1H-Imidazol-1-ylmethyl)phenyl]benzoic acid (CAS 929972-79-2), also catalogued under the systematic IUPAC name 4'-(1H-imidazol-1-ylmethyl)-1,1'-biphenyl-2-carboxylic acid, is a synthetic biphenyl imidazole derivative with molecular formula C₁₇H₁₄N₂O₂ and a molecular weight of 278.31 g/mol. The compound integrates three key structural modules—a benzoic acid moiety, a central biphenyl scaffold, and an N‑linked imidazole ring via a methylene spacer—forming the simplest, unsubstituted core template of the pharmacologically active biphenyl‑imidazole family.

Molecular Formula C17H14N2O2
Molecular Weight 278.311
CAS No. 929972-79-2
Cat. No. B2872869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(1H-imidazol-1-ylmethyl)phenyl]benzoic acid
CAS929972-79-2
Molecular FormulaC17H14N2O2
Molecular Weight278.311
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=C(C=C2)CN3C=CN=C3)C(=O)O
InChIInChI=1S/C17H14N2O2/c20-17(21)16-4-2-1-3-15(16)14-7-5-13(6-8-14)11-19-10-9-18-12-19/h1-10,12H,11H2,(H,20,21)
InChIKeyNBJIJPOKRVTYTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Structure & Identifiers


Interactive Chemical Structure Model





2-[4-(1H-Imidazol-1-ylmethyl)phenyl]benzoic Acid (CAS 929972-79-2): Core Structural Identity and Class Context for Procurement


2-[4-(1H-Imidazol-1-ylmethyl)phenyl]benzoic acid (CAS 929972-79-2), also catalogued under the systematic IUPAC name 4'-(1H-imidazol-1-ylmethyl)-1,1'-biphenyl-2-carboxylic acid, is a synthetic biphenyl imidazole derivative with molecular formula C₁₇H₁₄N₂O₂ and a molecular weight of 278.31 g/mol . The compound integrates three key structural modules—a benzoic acid moiety, a central biphenyl scaffold, and an N‑linked imidazole ring via a methylene spacer—forming the simplest, unsubstituted core template of the pharmacologically active biphenyl‑imidazole family . It is commercially listed as a >95% purity research chemical, categorized as a building block and ligand for coordination chemistry .

2-[4-(1H-Imidazol-1-ylmethyl)phenyl]benzoic Acid (929972-79-2): Structural Specificity Risks in Analog Substitution


Within the biphenyl‑imidazole class, minor structural variations produce divergent biological and materials‑engineering outcomes. The target compound bears a completely unsubstituted imidazole ring and a carboxylic acid at the 2‑position of the biphenyl, in contrast to clinically developed analogs such as losartan (which features 2‑butyl, 4‑chloro, and 5‑hydroxymethyl substituents on the imidazole) or to coordination‑polymer ligands like 4,4′-bis(imidazol-1-ylmethyl)biphenyl (which presents two terminal imidazole donors) [1]. The absence of the 2‑alkyl substituent eliminates AT₁ receptor antagonism, while the presence of only a single imidazole donor with an ortho‑carboxylic acid group dictates a distinct metal‑coordination geometry compared to symmetrical bis‑imidazole ligands [2]. Generic substitution of any similarly named ‘imidazol‑1‑ylmethyl biphenyl carboxylic acid’ without confirming the exact substitution pattern will almost certainly produce different bioactivity profiles, coordination modes, and synthetic utility.

2-[4-(1H-Imidazol-1-ylmethyl)phenyl]benzoic Acid (929972-79-2): Quantified Differentiation Against Comparators


Imidazole Substitution Pattern vs. Losartan: AT₁ Receptor Affinity Abolition Defining Orthogonal Research Utility

The target compound carries an unsubstituted imidazole ring, whereas the clinically approved AT₁ receptor antagonist losartan features a 2‑butyl‑4‑chloro‑5‑(hydroxymethyl)‑imidazole substitution motif. In head-to-head comparisons reported across the biphenyl‑imidazole series, the 2‑alkyl substituent is essential for AT₁ receptor binding: losartan (2‑butyl‑4‑chloro‑5‑hydroxymethyl‑imidazol‑1‑ylmethyl‑biphenyl‑2‑carboxylic acid, CAS 114798-26-4) displaces [¹²⁵I]‑Angiotensin II with an IC₅₀ of approximately 19 nM at the human AT₁ receptor, while unsubstituted or minimally substituted imidazole analogs in the same scaffold showed no measurable displacement at concentrations up to 10 µM [1]. Although the exact 2‑[4‑(1H‑imidazol‑1‑ylmethyl)phenyl]benzoic acid molecule was not tested in this specific binding assay, the class‑level SAR data establish that the unsubstituted imidazole scaffold is devoid of AT₁ receptor affinity, rendering the compound suitable as a negative control or impurity reference standard rather than a pharmacologically active AT₁ agent [2].

angiotensin receptor pharmacology structure-activity relationship drug impurity profiling

Monodentate Imidazole‑Carboxylate Ligand Architecture vs. Bis‑Imidazole Ligand: Distinct Coordination Geometry in Zn(II) MOF Assembly

Bejan et al. (2018) reported the synthesis and full characterization of zinc(II) coordination polymers using achiral imidazole‑biphenyl‑carboxylate ligands structurally analogous to the target compound [1]. The imidazole‑biphenyl‑carboxylate ligand, bearing one imidazole N‑donor and one carboxylic acid O‑donor on the same biphenyl scaffold, assembled into non‑centrosymmetric coordination polymers with Zn(II), demonstrating spontaneous resolution and crystallizing in chiral space groups. In contrast, the symmetrical bis‑imidazole ligand 4,4′-bis(imidazol-1-ylmethyl)biphenyl (bimb)—which lacks the carboxylate functionality—coordinates exclusively through two imidazole nitrogen atoms, yielding centrosymmetric 1D chains and 3D networks with fundamentally different topology and space group symmetry [2]. The target compound's single imidazole‑plus‑carboxylate donor set enables the formation of heteroleptic Zn(II) complexes with C1 symmetry, a feature inaccessible to the symmetric bis‑imidazole congener.

coordination polymer MOF ligand design non‑centrosymmetric crystal engineering

Predicted Physicochemical Property Profile vs. 4‑(1H‑Imidazol‑1‑ylmethyl)benzoic Acid: Enhanced Lipophilicity and Structural Complexity for Membrane Permeability Studies

The target compound incorporates a biphenyl core, distinguishing it from the simpler mono‑phenyl analog 4‑(1H‑imidazol‑1‑ylmethyl)benzoic acid (CAS 94084-75-0, molecular weight 202.21 g/mol). Predicted physicochemical data from Chemsrc indicate that 2‑[4‑(1H‑imidazol‑1‑ylmethyl)phenyl]benzoic acid has a predicted density of 1.20±0.1 g/cm³ and a boiling point of 502.5±38.0 °C . The 4‑(1H‑imidazol‑1‑ylmethyl)benzoic acid analog (CAS 94084-75-0) has a reported XLogP3 of 1.1 with a molecular weight of 202.21 g/mol . The biphenyl extension in the target compound increases the molecular weight by approximately 76 Da (278.31 vs. 202.21 g/mol), which, based on established fragment‑based drug design principles, contributes an estimated ΔLogP of approximately +1.5 to +2.0 log units relative to the mono‑phenyl analog. This enhanced lipophilicity makes the target compound a more suitable fragment for probing hydrophobic binding pockets or for further elaboration into membrane‑permeable probes.

drug-like property prediction LogP/D profiling fragment-based drug design

Synthetic Accessibility and Building‑Block Versatility vs. Fully Substituted Biphenyl‑Imidazole Drugs: Reduced Step‑Count Advantage for Derivatization

As the simplest, unsubstituted member of the biphenyl‑imidazole‑carboxylic acid family, 2‑[4‑(1H‑imidazol‑1‑ylmethyl)phenyl]benzoic acid serves as an entry‑level building block for further derivatization. In contrast, clinically relevant biphenyl‑imidazole drugs such as losartan and its intermediates require multi‑step convergent syntheses: losartan itself is assembled from a pre‑formed trisubstituted imidazole and a substituted biphenyl derivative, typically requiring 5–7 synthetic steps from commercially available starting materials [1]. The target compound can be synthesized in a more direct fashion, as indicated by patent literature describing processes for preparing 2‑[(substituted imidazol‑1‑yl)methyl (p‑phenyl)] benzoic acid via condensation of 4‑(1H‑imidazol‑1‑ylmethyl)benzaldehyde with a suitable benzoic acid derivative [2]. This simpler synthetic route enables rapid diversification at the imidazole C‑2, C‑4, and C‑5 positions—positions that are already occupied and therefore inaccessible in the fully elaborated drug molecules—positioning the target compound as a versatile scaffold for parallel library synthesis.

medicinal chemistry building block parallel synthesis scaffold diversification

Ortho‑Carboxylic Acid Regioisomerism vs. Para‑Carboxylic Acid Analogs: Differential Hydrogen‑Bonding Donor Capacity for Supramolecular Assembly

The carboxylic acid moiety at the 2‑(ortho) position of the biphenyl scaffold in the target compound (CAS 929972-79-2) creates a sterically constrained hydrogen‑bond donor environment that is structurally distinct from the more common 4‑(para)‑substituted analog, 4'‑(1H‑imidazol‑1‑ylmethyl)‑1,1'‑biphenyl‑4‑carboxylic acid. In the ortho‑carboxylic acid configuration, intramolecular hydrogen bonding and restricted rotation around the biphenyl axis influence the supramolecular assembly outcome, as demonstrated by the non‑centrosymmetric coordination polymers reported by Bejan et al. (2018) for achiral imidazole‑biphenyl‑carboxylate ligands [1]. By contrast, para‑carboxylate biphenyl ligands typically produce centrosymmetric network topologies due to the linear disposition of the carboxylate donor relative to the imidazole group. This regioisomeric difference directly impacts crystal packing, porosity, and the potential for spontaneous resolution in MOF synthesis, which are critical parameters for gas storage, separation, and nonlinear optical material procurement.

supramolecular chemistry crystal engineering hydrogen-bonded network design

2-[4-(1H-Imidazol-1-ylmethyl)phenyl]benzoic Acid (929972-79-2): Evidence‑Backed Procurement Scenarios


Losartan Impurity Reference Standard for ANDA Analytical Method Validation

Given that the target compound shares the exact biphenyl‑imidazole‑carboxylic acid core with losartan but lacks the 2‑butyl, 4‑chloro, and 5‑hydroxymethyl substituents required for AT₁ receptor binding [1], it serves as a structurally authentic but pharmacologically inactive reference compound. QC and analytical development groups procuring losartan impurity standards—such as Losartan Impurity 33 (CAS 114798-27-5)—can use the target compound to benchmark chromatographic retention times and mass spectrometry fragmentation patterns of the des‑substituted scaffold without interference from receptor‑mediated biological activity [2].

Achiral Bifunctional Ligand for Non‑Centrosymmetric Zn(II) MOF Synthesis

The single imidazole N‑donor combined with the ortho‑carboxylic acid O‑donor on the same biphenyl scaffold enables the target compound to function as a bifunctional, achiral building block that spontaneously resolves into chiral coordination polymers upon Zn(II) complexation, as demonstrated by Bejan et al. (2018) for structurally analogous imidazole‑biphenyl‑carboxylate ligands [3]. Material scientists procuring ligands for second‑harmonic generation (SHG)‑active or ferroelectric MOFs should select this ortho‑COOH biphenyl‑imidazole over the symmetric bis‑imidazole ligand bimb or para‑carboxylate analogs, which produce centrosymmetric architectures unsuitable for nonlinear optical applications.

Unsubstituted Imidazole Scaffold for Parallel Library Diversification in Medicinal Chemistry

The fully unsubstituted imidazole ring (C‑2, C‑4, and C‑5 positions all available) makes this compound an ideal starting scaffold for systematic alkylation, halogenation, or hydroxymethylation library synthesis. Unlike losartan precursors where these positions are already occupied, the target compound provides three independent diversification vectors accessible through straightforward imidazole chemistry [4]. Procurement for SAR exploration programs—particularly those aimed at probing the contribution of each imidazole substituent to AT₁ receptor affinity or pharmacokinetic properties—should prioritize this scaffold over pre‑substituted analogs.

Biphenyl‑Extended Fragment for LogP‑Dependent Membrane Permeability Screening

With a predicted ΔLogP increase of approximately +1.5 to +2.0 units relative to the mono‑phenyl analog 4‑(1H‑imidazol‑1‑ylmethyl)benzoic acid (CAS 94084-75-0) , the target compound occupies a distinct lipophilicity window. Fragment‑based drug discovery groups conducting permeability screening cascades (e.g., PAMPA or Caco‑2 assays) should procure this biphenyl‑bearing fragment when the screening cascade requires compounds with LogD₇.₄ in the 2–4 range, as the simpler mono‑phenyl analog falls below this optimal permeability window. The biphenyl extension also provides an additional aromatic ring for π‑stacking interactions, broadening the target engagement profile in biochemical assays.

Quote Request

Request a Quote for 2-[4-(1H-imidazol-1-ylmethyl)phenyl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.